3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine
Description
3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a fluorine atom at the 3'-position of one phenyl ring, an imidazole group at the 4-position, and an amine group at the 3-position of the adjacent phenyl ring (Figure 1). This compound belongs to a class of aromatic amines with heterocyclic substitutions, which are of significant interest in medicinal chemistry and materials science due to their electronic and steric properties. The fluorine atom enhances metabolic stability and modulates lipophilicity, while the imidazole moiety contributes to hydrogen bonding and π-π stacking interactions, making it a versatile scaffold for drug design .
Properties
Molecular Formula |
C15H12FN3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-imidazol-1-ylaniline |
InChI |
InChI=1S/C15H12FN3/c16-13-3-1-2-11(8-13)12-4-5-15(14(17)9-12)19-7-6-18-10-19/h1-10H,17H2 |
InChI Key |
LOMUJOXWMVVHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N3C=CN=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by nucleophilic substitution to introduce the fluoro group and imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or imidazole substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluoro group can enhance the compound’s binding affinity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
The structural and functional attributes of 3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine can be compared to related biphenyl-amine derivatives and imidazole-containing analogs. Key differences in substituent positions, heterocyclic moieties, and physicochemical properties are summarized below:
Structural Analogues
Table 1: Structural Comparison of Biphenyl-Amine Derivatives
Key Observations :
- The imidazole group in the target compound distinguishes it from simpler biphenyl-amines (e.g., 3'-Fluoro-[1,1'-biphenyl]-4-amine) by introducing a basic nitrogen capable of forming coordination complexes or enhancing binding to biological targets .
- Fluorine substitution at the 3'-position (vs.
Heterocyclic Analogues
Table 2: Comparison with Imidazole- and Oxadiazole-Containing Compounds
Key Observations :
- The 1,3,4-oxadiazole in compound 3ai confers rigidity and planar geometry, which may improve intercalation into DNA compared to the target compound’s imidazole .
- Benzoimidazole derivatives (e.g., in ) exhibit higher molecular complexity and trifluoromethyl groups, enhancing metabolic resistance but reducing synthetic accessibility .
Biological Activity
3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by various studies and data.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
The biological activity of 3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine has been evaluated in several studies focusing on its antimicrobial properties, cytotoxicity, and mechanism of action.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been reported, indicating its effectiveness against bacterial strains.
Table 1: Antimicrobial Activity of 3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Candida albicans | 2.0 | 4.0 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, with low MIC and MBC values indicating potent bactericidal activity.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicate that it exhibits low toxicity against human cell lines.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | >60 |
| Vero | >60 |
The IC50 values greater than 60 μM suggest that the compound has a favorable safety margin for further development in therapeutic applications.
The mechanism through which 3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine exerts its biological effects involves interaction with critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).
Table 3: Enzyme Inhibition Potency
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 |
| DHFR | 0.52 |
These findings indicate that the compound acts as a potent inhibitor of these enzymes, which are crucial for bacterial DNA replication and folate metabolism, respectively.
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Case Study on Staphylococcus aureus : A clinical isolate was treated with the compound, resulting in significant reduction in bacterial load within 24 hours.
- Combination Therapy : The compound showed synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
